molecular formula C8H8N2O3 B6328563 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid CAS No. 76884-55-4

4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid

Cat. No. B6328563
CAS RN: 76884-55-4
M. Wt: 180.16 g/mol
InChI Key: LNRTVAGIGIAARK-UHFFFAOYSA-N
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Description

“4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid” is a chemical compound with the molecular formula C8H8N2O3 . It has a molecular weight of 180.16 .


Synthesis Analysis

The synthesis of this compound can be achieved from methyl (S)-4-oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-6-carboxylate .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8N2O3/c11-7-5(8(12)13)4-9-6-2-1-3-10(6)7/h2,4,9H,1,3H2,(H,12,13) and the InChI key is GMFQQFITMSUCGP-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound appears as a pale yellow solid . The exact melting point is not available .

Scientific Research Applications

4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid has been studied for its potential use in the treatment of a variety of conditions, including cancer, inflammation, and neurological disorders. In particular, this compound has been studied for its potential use in the treatment of glioblastoma, a type of brain tumor. In addition, this compound has been studied for its anti-inflammatory and anti-oxidant properties, which could be beneficial in the treatment of a variety of conditions.

Advantages and Limitations for Lab Experiments

4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid is a relatively easy molecule to synthesize and has a wide range of biological targets. This makes it an attractive molecule for laboratory experiments. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is a relatively small molecule and is easily degraded by enzymes, which can lead to inconsistent results. In addition, this compound is a relatively new molecule and there is limited information available on its biochemical and physiological effects.

Future Directions

Although 4-Oxo-4,6,7,8-tetrahydropyrrolo[1,2-a]pyrimidine-3-carboxylic acid has been studied extensively in recent years, there are still many potential future directions for research. For example, further research is needed to better understand the biochemical and physiological effects of this compound. In addition, further research is needed to identify new therapeutic applications for this compound, such as in the treatment of cancer, inflammation, and neurological disorders. Finally, further research is needed to develop more efficient and cost-effective methods of synthesizing this compound.

Safety and Hazards

This compound has several hazard statements: H302, H315, H319, H335 . Precautionary measures include P261, P271, P280, P302, P304, P305, P313, P332, P337, P338, P340, P351, P352 . It should be stored in a refrigerator for long-term shelf life .

properties

IUPAC Name

4-oxo-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c11-7-5(8(12)13)4-9-6-2-1-3-10(6)7/h4H,1-3H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRTVAGIGIAARK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NC=C(C(=O)N2C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

10.4 g. of ethyl 4-oxo-4,6,7,8-tetrahydro-pyrrolo[1,2-a]pyrimidine-3-carboxylate are dissolved in 50 ml. of a 5% by W/V sodium hydroxide solution and after two hours the pH of the reaction mixture is adjusted to 2.5 with 36% by W/V hydrochloric acid solution. The precipitated crystals are filtered and washed with a small amount of cold water. 6.0 g. (66.7%) of 4-oxo-4,6,7,8-tetrahydro-pyrrolo[1,2-a]pyrimidine-3-carboxylic acid are obtained melting at 146° to 148° C. (decomposition).
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Synthesis routes and methods II

Procedure details

10.4 g of ethyl 4-oxo-4,6,7,8-tetrahydro-pyrrolo[1,2-a]pyrimidine-3-carboxylate are dissolved in 50 ml of a 5% by W/V sodium hydroxide solution and after two hours the pH of the reaction mixture is adjusted to 2.5 with 36% by W/V hydrochloric acid solution. The precipitated crystals are filtered and washed with a small amount of cold water. 6.0 g (66.7%) of 4-oxo-4,6,7,8-tetrahydro-pyrrolo[1,2-a]pyrimidine-3-carboxylic acid are obtained, melting at 146° to 148° C. (decomposition).
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